molecular formula C16H10N2O2 B1671874 Indigotin CAS No. 482-89-3

Indigotin

Cat. No. B1671874
CAS RN: 482-89-3
M. Wt: 262.26 g/mol
InChI Key: COHYTHOBJLSHDF-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indigotin, also known as 2,2’-Bis(2,3-dihydro-3-oxoindolyliden), is an organic compound that gives indigo dye its distinctive blue color . It is a dark blue crystalline powder at room temperature and is insoluble in water and ethanol . Indigotin is most soluble in chloroform, nitrobenzene, and sulfuric acid . It is extracted from the leaves of some plants of the Indigofera genus, particularly Indigofera tinctoria .


Synthesis Analysis

Indigo dye, which contains indigotin, can be synthesized from indican, a compound found in the leaves of plants in the Indigofera genus . The process involves fermentation to convert indican to indoxyl, which then oxidizes in air to form indigotin . A GC-MS analysis method has been used to identify indigotin in plant extracts and historical samples .


Molecular Structure Analysis

Indigotin is an indigoid compound, meaning it consists of two indole units . Its molecular structure is characterized by a complex ring structure, which allows it to absorb light in the visible spectrum and emit light in the region of the blue wavelength .


Chemical Reactions Analysis

The dyeing process with indigotin involves complex chemical reactions. The first step is to dissolve the indigotin molecules in a reducing agent, which removes oxygen atoms from the molecules and converts them to a soluble form . This process, known as reduction, creates a colorless solution that is then oxidized to produce the indigo-blue pigment .


Physical And Chemical Properties Analysis

Indigotin is a dark blue crystalline powder . It is insoluble in water, ethanol, ether, and dilute acids . It dissolves in nonpolar solvents with a red color and polar solvents with a blue color .

Scientific Research Applications

Medical Diagnostics

Indigotin has been utilized extensively in medical diagnostics, particularly in surgical procedures to identify and examine the urinary tract. It is considered biologically inert and extremely safe for such applications. Surgeons use indigo carmine to delineate the urinary tract during procedures, helping to identify structures like the ureteral orifices and to detect any severed ureters or fistulas. Despite its general safety, there have been rare instances of severe anaphylactoid reactions associated with its use, highlighting the need for careful monitoring during medical procedures (Gousse et al., 2000).

Pharmacological Research

In pharmacological research, indigotin's effects have been studied in various contexts. For example, research has explored its impact on blood pressure and cardiovascular parameters during surgical procedures. In some cases, indigo carmine administration has been associated with transient increases in blood pressure and peripheral vascular resistance. However, these effects are typically short-lived and manageable within clinical settings (O'hara et al., 1996).

Traditional Medicine and Herbal Applications

Beyond its diagnostic uses, indigotin has been explored for its potential in traditional medicine and herbal applications. Indigo naturalis, derived from plants and containing indigotin, has been used in traditional Chinese medicine to treat various ailments. Its pharmacological properties include anti-inflammatory, antibacterial, and immunomodulatory effects. Research into indigo naturalis has shown promising results in treating conditions like psoriasis, leukemia, and ulcerative colitis. However, it is essential to note that long-term use may lead to reversible adverse reactions, underscoring the importance of controlled application (Yang Qi-yue et al., 2020).

Environmental and Biotechnological Applications

Indigotin's applications extend into environmental and biotechnological research, particularly in the field of dye degradation and wastewater treatment. Biocatalysts, such as laccase and oxidase enzymes, have been studied for their ability to degrade indigo dyes in an eco-friendly manner. This research is crucial for developing sustainable methods to mitigate environmental pollution caused by dyeing technologies and treatment processes. Whole cell-based discoloration and in vitro enzyme treatments are among the strategies explored for indigotin degradation, offering a "green" alternative to traditional physicochemical treatments (Kwon‐Young Choi, 2021).

Future Directions

Research on indigotin and indigo dye is ongoing, with a focus on understanding their properties and mechanisms, and looking for new applications and innovations . There is also increasing interest in natural indigo dye for its safety and biodegradability, and it is being used on a large scale to replace synthetic indigo dye in the production of sustainable textiles .

properties

IUPAC Name

2-(3-hydroxy-1H-indol-2-yl)indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQILFGKZUJYXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Record name C.I. VAT BLUE 1
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21212
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3026279
Record name Indigo dye
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992), Dry Powder, Dark-blue solid with coppery shine; [HSDB]
Record name C.I. VAT BLUE 1
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21212
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Indigo
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2439
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL (NTP, 1992), PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS, SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID
Record name C.I. VAT BLUE 1
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21212
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name INDIGO
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.35 (NTP, 1992) - Denser than water; will sink, 1.35
Record name C.I. VAT BLUE 1
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21212
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name INDIGO
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Indigo

Color/Form

DARK-BLUE POWDER WITH COPPERY LUSTER

CAS RN

482-89-3, 68651-46-7, 64784-13-0
Record name C.I. VAT BLUE 1
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21212
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Indigo
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indigo (dye)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068651467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D&C Blue No. 6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064784130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INDIGO
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Indigo dye
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDIGO
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G5BK41P4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name INDIGO
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

734 to 738 °F (decomposes) (NTP, 1992)
Record name C.I. VAT BLUE 1
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21212
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indigotin
Reactant of Route 2
Reactant of Route 2
Indigotin
Reactant of Route 3
Indigotin
Reactant of Route 4
Indigotin
Reactant of Route 5
Reactant of Route 5
Indigotin
Reactant of Route 6
Reactant of Route 6
Indigotin

Citations

For This Compound
4,430
Citations
P Zou, HL Koh - … in Mass Spectrometry: An International Journal …, 2007 - Wiley Online Library
… , isatin, indirubin and indigotin in the roots and … indigotin, while the limits of quantitation (LOQs) were 0.015 ng for indican, 0.04 ng for isatin, 0.04 ng for indirubin and 0.1 ng for indigotin. …
T OSHIMA, S KAWAI, F EGAMI - The Journal of Biochemistry, 1965 - jstage.jst.go.jp
… Estimation of indigotin was carried out as follows ; 36 N of sulfuric acid was added into … indigotin dissolved was determined spectrophotometrically. Isolation and Purification of Indigotin--…
Number of citations: 36 www.jstage.jst.go.jp
PHH Gray - Proceedings of the Royal Society of London …, 1928 - royalsocietypublishing.org
… from a solution of indi gotin di-sulphonic acid prepared from pure powdered indigotin that the identification of the blue substance as indigotin is placed beyond doubt (see fig. 4). …
Number of citations: 69 royalsocietypublishing.org
ZJ Cheng, HM Zhao, QY Xu, R Liu - Journal of Pharmaceutical Analysis, 2013 - Elsevier
… indigotin and HSA/BSA belonged to the static quenching. The displacement experiments suggested that indigotin … The thermodynamic parameters indicated that the binding of indigotin–…
Number of citations: 40 www.sciencedirect.com
S Altınöz, S Toptan - Journal of Food Composition and Analysis, 2003 - Elsevier
Three sensitive and accurate methods for determination of Indigotin and Ponceau-4R in mixtures by Vierordt's method, ratio spectra first order derivative and first order derivative UV …
Number of citations: 97 www.sciencedirect.com
T Hosoe, K Nozawa, N Kawahara, K Fukushima… - Mycopathologia, 1999 - Springer
An indole derivative, schizocommunin, was isolated along with indigotin (indigo), indirubin, isatin, and tryptanthrin, from the liquid culture medium in which a culture of Schizophyllum …
Number of citations: 66 link.springer.com
MH Khah, P Jamshidi, F Shemirani - Journal of Molecular Liquids, 2021 - Elsevier
This article investigates the applicability of an environmentally friendly and energy efficient deep eutectic solvents (DES) for indigotin blue dye (IBD) preconcentration prior to its …
Number of citations: 14 www.sciencedirect.com
E Hope, RWR Kersey, D Richter - Journal of the Chemical Society …, 1933 - pubs.rsc.org
A METHOD which has been used to elucidate the structure of Ciba Yellow (Indigo Yellow 3G Ciba)(Hope and Richter, J., 1932, 2783), viz., degradation by heating with aqueous alkalis, …
Number of citations: 0 pubs.rsc.org
T Zehra, AR Safira, MA Khan, M Aadil… - Progress in Organic …, 2023 - Elsevier
The aim of this study is to investigate the effectiveness of chromophoric organic compounds in modifying the surface of AZ31 Mg alloy using the plasma electrolytic oxidation (PEO) …
Number of citations: 1 www.sciencedirect.com
J Setsune, H Wakemoto, K Matsukawa… - Journal of the …, 1982 - pubs.rsc.org
… sulphoxide affords N,N’-diacyl derivatives of indigotin in high yield; it has been found that … )indigotin is 29.9 kcal rnolP1 (60 cal gl).t N,N’-Disubstituted derivatives of indigotin are of …
Number of citations: 1 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.